![molecular formula C17H12CuN2O3 B13133436 [Salicylato](2,2'-bipyridine)copper](/img/structure/B13133436.png)
[Salicylato](2,2'-bipyridine)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylatocopper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salicylatocopper typically involves the reaction of copper(II) salts with salicylate and 2,2’-bipyridine ligands. A common method includes dissolving copper(II) acetate in methanol, followed by the addition of salicylic acid and 2,2’-bipyridine. The reaction mixture is then refluxed for several hours to ensure complete coordination .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylatocopper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands coordinated to the copper ion can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Salicylatocopper has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of diseases such as cancer.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices.
Wirkmechanismus
The mechanism by which Salicylatocopper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrolinecopper: Similar in structure but with phenanthroline as the ligand instead of salicylate.
Salicylatocopper: Uses 1,10-phenanthroline instead of 2,2’-bipyridine.
Uniqueness
Salicylatocopper is unique due to the specific combination of salicylate and 2,2’-bipyridine ligands, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C17H12CuN2O3 |
---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
copper;2-oxidobenzoate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
JKQIBNBMDJWXCA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.